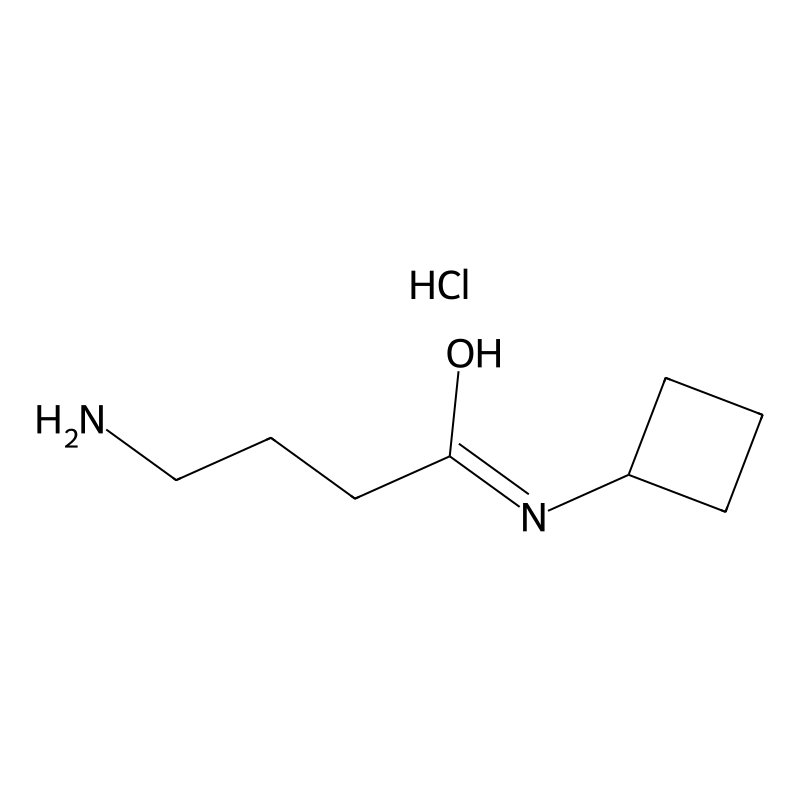4-Amino-N-cyclobutylbutanamide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
4-Amino-N-cyclobutylbutanamide hydrochloride is a synthetic compound that belongs to the class of amino amides. Its chemical structure consists of a cyclobutyl group attached to a butanamide backbone, with an amino group at the fourth position. This compound is characterized by its hydrochloride salt form, which enhances its solubility in water, making it suitable for various biological and chemical applications. The systematic name reflects its functional groups and molecular structure, indicating the presence of an amine and an amide.
The chemical reactivity of 4-Amino-N-cyclobutylbutanamide hydrochloride can be attributed to its functional groups. Key reactions include:
- Acid-Base Reactions: The amino group can act as a base, allowing the compound to participate in protonation reactions.
- Nucleophilic Substitution: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
- Condensation Reactions: The amine can react with carbonyl compounds to form imines or Schiff bases, which are important intermediates in organic synthesis.
These reactions are essential for understanding the compound's behavior in various chemical environments.
4-Amino-N-cyclobutylbutanamide hydrochloride exhibits potential biological activities that make it a candidate for pharmacological studies. Preliminary investigations suggest that it may have effects on neurotransmitter systems, particularly those involving amino acids. Its structural similarity to other bioactive compounds indicates possible interactions with receptors or enzymes involved in neurological functions.
Research into its pharmacodynamics and pharmacokinetics is ongoing, with initial studies focusing on its efficacy as a potential therapeutic agent in treating neurological disorders.
The synthesis of 4-Amino-N-cyclobutylbutanamide hydrochloride typically involves several steps:
- Formation of Cyclobutylamine: Cyclobutane can be reacted with ammonia or an amine derivative under appropriate conditions to yield cyclobutylamine.
- Amidation Reaction: Cyclobutylamine is then reacted with a suitable butyric acid derivative (such as butyric anhydride) to form the corresponding butanamide.
- Hydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to produce the hydrochloride salt.
These methods can be optimized for yield and purity based on the desired application.
4-Amino-N-cyclobutylbutanamide hydrochloride has several potential applications:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for neurological conditions.
- Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
- Biochemical Studies: Its ability to interact with biological systems makes it valuable for studying metabolic pathways and receptor interactions.
Interaction studies are crucial for understanding how 4-Amino-N-cyclobutylbutanamide hydrochloride behaves in biological systems. These studies may include:
- Receptor Binding Assays: Investigating its affinity for specific receptors, such as neurotransmitter receptors.
- Enzyme Inhibition Studies: Assessing its potential as an inhibitor or modulator of enzymatic activity related to metabolic pathways.
- Cellular Assays: Evaluating its effects on cell viability, proliferation, and signaling pathways in various cell lines.
Such studies will help elucidate its mechanism of action and therapeutic potential.
Several compounds exhibit structural similarities to 4-Amino-N-cyclobutylbutanamide hydrochloride. These include:
- Cyclobutylamine: A simpler structure lacking the butanamide group; primarily used in organic synthesis.
- N-Cyclopropylbutanamide: Similar in structure but features a cyclopropyl group instead of cyclobutyl; studied for neuroactive properties.
- 4-Aminobutanamide: Shares the amino and amide functionalities but lacks the cycloalkane structure; often investigated for metabolic effects.
Comparison TableCompound Name Structural Features Biological Activity 4-Amino-N-cyclobutylbutanamide HCl Cyclobutyl group, butanamide backbone Potential neuroactive effects Cyclobutylamine Cyclobutyl group only Limited biological activity N-Cyclopropylbutanamide Cyclopropyl group instead of cyclobutyl Investigated for neuroactive properties 4-Aminobutanamide Linear structure without cycloalkane Studied for metabolic effects
Uniqueness
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-cyclobutylbutanamide HCl | Cyclobutyl group, butanamide backbone | Potential neuroactive effects |
| Cyclobutylamine | Cyclobutyl group only | Limited biological activity |
| N-Cyclopropylbutanamide | Cyclopropyl group instead of cyclobutyl | Investigated for neuroactive properties |
| 4-Aminobutanamide | Linear structure without cycloalkane | Studied for metabolic effects |
The uniqueness of 4-Amino-N-cyclobutylbutanamide hydrochloride lies in its specific combination of cyclic and linear structures, which may confer distinct pharmacological properties not present in simpler analogs. This structural complexity could lead to enhanced receptor binding affinity or selectivity, making it a promising candidate for further research and development in medicinal chemistry.








